Q203 Synergy Reduces MIC50
ND-011992 demonstrates potent synergy with Q203, lowering the minimum inhibitory concentration required to inhibit 50% of M. tuberculosis H37Rv growth (MIC50) from 3.16 nM to 0.97 nM . This represents a 3.3-fold reduction in the effective concentration of Q203 when ND-011992 is co-administered. The synergy is mediated by ND-011992's inhibition of the cytochrome bd oxidase, which blocks the compensatory respiratory pathway that M. tuberculosis utilizes to survive Q203-mediated inhibition of the cytochrome bcc:aa3 oxidase [1].
| Evidence Dimension | MIC50 of Q203 (inhibition of M. tuberculosis H37Rv growth) |
|---|---|
| Target Compound Data | 0.97 nM (Q203 MIC50 when combined with ND-011992) |
| Comparator Or Baseline | 3.16 nM (Q203 MIC50 alone) |
| Quantified Difference | 3.3-fold reduction (69% decrease in MIC50) |
| Conditions | M. tuberculosis H37Rv strain; MIC50 determination assay |
Why This Matters
For procurement decisions, this quantified synergy demonstrates that ND-011992 enables Q203 to achieve effective bacterial growth inhibition at substantially lower concentrations, potentially reducing toxicity and resistance pressure in experimental therapeutic regimens.
- [1] Lee BS, et al. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis. EMBO Mol Med. 2021 Jan 11;13(1):e13207. doi: 10.15252/emmm.202013207. PMID: 33283973. View Source
